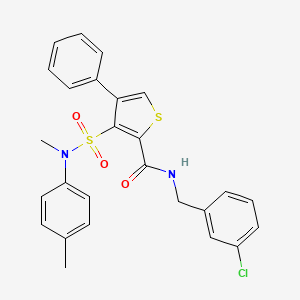

N-(3-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-4-phenylthiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

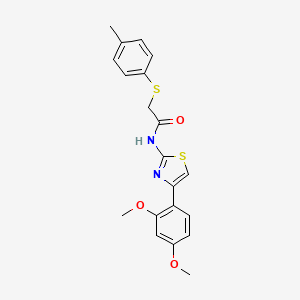

“N-(3-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-4-phenylthiophene-2-carboxamide” is a chemical compound with the molecular formula C26H23ClN2O3S2 and a molecular weight of 511.05. It is a derivative of indole, a heterocyclic compound that is a common scaffold in many bioactive molecules .

Molecular Structure Analysis

The molecular structure of this compound would likely include an indole nucleus, a benzene ring, and various functional groups including a chlorobenzyl group, a methyl group, a p-tolyl group, a sulfamoyl group, and a carboxamide group.

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, indole derivatives are known to readily undergo electrophilic substitution .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Compounds with chlorobenzyl and sulfamoyl groups have been synthesized and characterized for their potential applications. For example, aromatic polyamides and polythioamides with pendent chlorobenzylidine rings have been synthesized and shown to be effective for the removal of heavy metal ions from aqueous solutions, highlighting their potential in environmental cleanup applications (Ravikumar et al., 2011). Additionally, polyamideimides have been synthesized through direct polycondensation, demonstrating the versatility of these compounds in creating polymers with desirable thermal and mechanical properties (Venkatesan & Srinivasan, 1993).

Heavy Metal Ion Adsorption

Research has shown that polymers containing chlorobenzyl groups can adsorb heavy metal ions, such as Pb(II), Cd(II), Cu(II), and Cr(III), from aqueous solutions. This suggests that derivatives of N-(3-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-4-phenylthiophene-2-carboxamide could be explored for their potential in treating water contaminated with heavy metals (Ravikumar et al., 2011).

Antipathogenic Activity

Thiourea derivatives, which share structural similarities with the target compound, have been synthesized and tested for their interaction with bacterial cells. These studies indicate the potential of such compounds in developing novel anti-microbial agents with antibiofilm properties, an area of significant interest in medical research and public health (Limban et al., 2011).

Materials Science Applications

The incorporation of phenylsulfamoyl and chlorobenzyl groups into polymers has been explored for creating materials with specific properties. For instance, polyamides containing these functionalities have been synthesized and characterized, showing good solubility in aprotic solvents and high thermal stability, which are desirable traits for materials used in high-temperature applications (Pasquale & Recca, 1998).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(3-chlorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN2O3S2/c1-18-11-13-22(14-12-18)29(2)34(31,32)25-23(20-8-4-3-5-9-20)17-33-24(25)26(30)28-16-19-7-6-10-21(27)15-19/h3-15,17H,16H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPXFYRTLSUGFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[4-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2675232.png)

![N-(2,5-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2675234.png)

![Ethanethioic acid, S-[(2,6-dibromophenyl)methyl] ester](/img/structure/B2675239.png)

![1-(4-Bromo-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2675246.png)

![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2675249.png)

![(3,4-Dimethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2675250.png)

![6-(2,5-Dimethoxyphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2675252.png)